molecular formula C7H8ClNO B151041 (2-Amino-6-chlorophenyl)methanol CAS No. 39885-08-0

(2-Amino-6-chlorophenyl)methanol

Cat. No.: B151041
CAS No.: 39885-08-0
M. Wt: 157.6 g/mol
InChI Key: YKQICINWSAISBB-UHFFFAOYSA-N
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Description

(2-Amino-6-chlorophenyl)methanol: is an organic compound with the molecular formula C7H8ClNO It is a derivative of phenol, where the phenyl ring is substituted with an amino group at the 2-position and a hydroxymethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of (2-Amino-6-chlorophenyl)methanone: One common method to synthesize (2-Amino-6-chlorophenyl)methanol involves the reduction of (2-Amino-6-chlorophenyl)methanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF).

    Amination of 6-Chlorobenzyl Alcohol: Another method involves the amination of 6-chlorobenzyl alcohol with ammonia or an amine under suitable conditions, often using a catalyst like palladium on carbon (Pd/C) or Raney nickel.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-Amino-6-chlorophenyl)methanol can undergo oxidation reactions to form (2-Amino-6-chlorophenyl)methanone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form (2-Amino-6-chlorophenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: (2-Amino-6-chlorophenyl)methanone.

    Reduction: (2-Amino-6-chlorophenyl)methane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives: (2-Amino-6-chlorophenyl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition Studies: The compound is used in studies to understand its interaction with enzymes and its potential as an enzyme inhibitor.

Medicine:

    Drug Development: Research is ongoing to explore the potential of this compound and its derivatives as therapeutic agents for various diseases.

Industry:

    Chemical Manufacturing: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (2-Amino-6-chlorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxymethyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

    (2-Amino-4-chlorophenyl)methanol: Similar structure but with the chlorine atom at the 4-position.

    (2-Amino-6-bromophenyl)methanol: Similar structure but with a bromine atom instead of chlorine.

    (2-Amino-6-fluorophenyl)methanol: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness:

    Chlorine Substitution: The presence of a chlorine atom at the 6-position in (2-Amino-6-chlorophenyl)methanol can influence its reactivity and interactions compared to other halogen-substituted analogs.

    Biological Activity: The specific substitution pattern can affect the compound’s biological activity, making it a unique candidate for various applications in research and industry.

Properties

IUPAC Name

(2-amino-6-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQICINWSAISBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620226
Record name (2-Amino-6-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39885-08-0
Record name (2-Amino-6-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Amino-6-chlorobenzoic acid (25.0 g, 143 mmol) was dissolved in 120 mL of anhydrous THF in a 500 mL 2 neck round bottom flask. The solution was cooled in an ice-water bath. 215 mL of 1.0 M lithium aluminum hydride (LAH) THF solution was then added dropwise. After all of the LAH was added, the reaction mixture was allowed to warm up to room temperature and stirred at room temperature for overnight. ˜10 mL of water was added to the reaction mixture followed by 7 g 15% NaOH. An additional 20 g of water was added to the reaction mixture. Decant the organic THF phase and the solid was added with ethyl acetate. ˜200 mL and stirring and combined ethyl acetate organic portion and THF portion and added Na2SO4 drying agent. The mixture was filtered and evaporated. ˜20 g yellow solid was obtained without further purification for next step reaction.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
2
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
215 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
7 g
Type
reactant
Reaction Step Five
Name
Quantity
20 g
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture of [2-chloro-6-(isopropylamino)phenyl]methanol, 5-chloro-2,2-dimethyl-1,4-dihydro-2H-3,1-benzoxazine (2.7 g, ratio; 1:1, step 2) and manganese dioxide (3.9 g, 33.8 mmol) in toluene (50 mL) was stirred at reflux temperature for 16 h. The mixture was filtrated through a pad of Celite and the filtrate was concentrated in vacuo. The residue was chromatographed on a column of silica gel eluting with ethyl acetate/hexane (1:30) to give 1.2 g (45% from (2-amino-6-chlorophenyl)methanol) of the title compound as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of lithium aluminum hydride (1.1 g, 29.1 mmol) in tetrahydrofuran (150 mL) was added 2-amino-6-chlorobenzoic acid (5 g, 29.1 mmol) at 0° C. The mixture was stirred at room temperature for 16 h. Then, the reaction mixture was quenched with sodium sulfate decahydrate (3 g) and brine (10 ml) and filtrated through a pad of Celite. The organic layer was concentrated in vacuo and the residue was chromatographed on a column of silica gel eluting with ethyl acetate/hexane (1:2) to give 2.4 g (52%) of the title compound as a colorless oil.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
52%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-6-chlorophenyl)methanol
Reactant of Route 2
(2-Amino-6-chlorophenyl)methanol
Reactant of Route 3
(2-Amino-6-chlorophenyl)methanol
Reactant of Route 4
(2-Amino-6-chlorophenyl)methanol
Reactant of Route 5
(2-Amino-6-chlorophenyl)methanol
Reactant of Route 6
(2-Amino-6-chlorophenyl)methanol

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